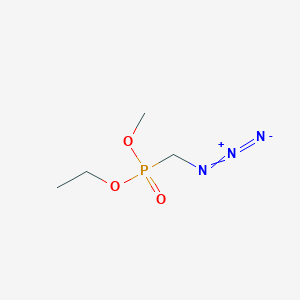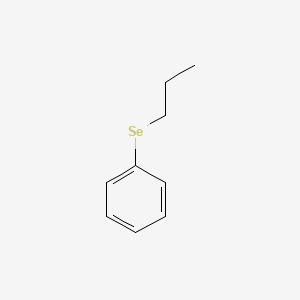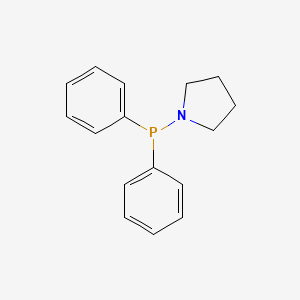
1-(Diphenylphosphanyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphanyl)pyrrolidine is an organophosphorus compound that features a pyrrolidine ring bonded to a diphenylphosphanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphanyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with diphenylphosphine chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylphosphanyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The diphenylphosphanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles like alkyl halides.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
1-(Diphenylphosphanyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential in drug design and development, particularly as a scaffold for bioactive molecules.
Medicine: Research is ongoing to investigate its role in developing new therapeutic agents.
Industry: It finds applications in the synthesis of fine chemicals and materials science.
Mechanism of Action
The mechanism by which 1-(Diphenylphosphanyl)pyrrolidine exerts its effects is primarily through its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, enhancing reaction rates and selectivity. The molecular targets often involve transition metals, and the pathways include various catalytic processes such as hydrogenation, cross-coupling, and polymerization.
Comparison with Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
1-(Diphenylphosphanyl)ethane: A related compound with a different backbone structure.
1-(Diphenylphosphanyl)butane: Similar in structure but with a longer alkyl chain.
Uniqueness: 1-(Diphenylphosphanyl)pyrrolidine is unique due to its pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with metal centers and can lead to different catalytic behaviors compared to other phosphine ligands.
Properties
CAS No. |
22859-55-8 |
|---|---|
Molecular Formula |
C16H18NP |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
diphenyl(pyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C16H18NP/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
JWDLQVCUBLWXFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
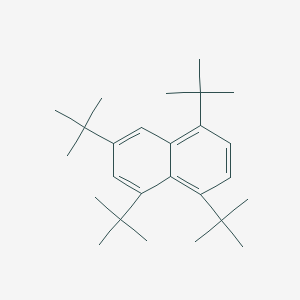
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
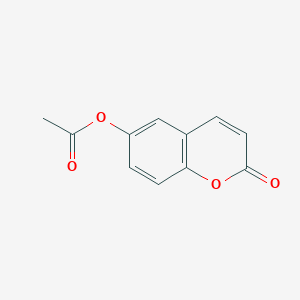
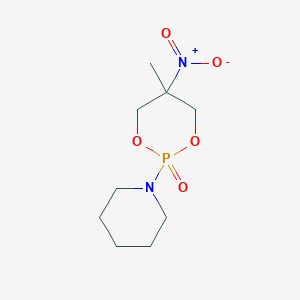


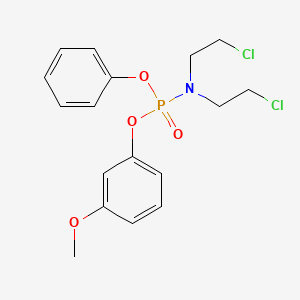
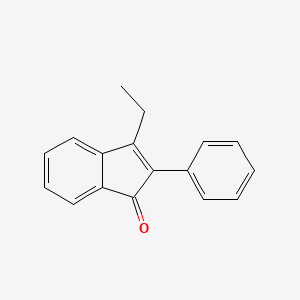

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)

